molecular formula C4H10O B032880 2-Methyl-2-propan(ol-d) CAS No. 3972-25-6

2-Methyl-2-propan(ol-d)

Cat. No.: B032880
CAS No.: 3972-25-6
M. Wt: 75.13 g/mol
InChI Key: DKGAVHZHDRPRBM-UICOGKGYSA-N
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Description

2-Methyl-2-propan(ol-d), also known as 2-Methyl-2-propan(ol-d), is a useful research compound. Its molecular formula is C4H10O and its molecular weight is 75.13 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methylpropan-2-(2H)ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-2-propan(ol-d) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-propan(ol-d) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-deuteriooxy-2-methylpropane
Source PubChem
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InChI

InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DKGAVHZHDRPRBM-UICOGKGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192803
Record name 2-Methylpropan-2-(2H)ol
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Molecular Weight

75.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3972-25-6
Record name tert-Butyl alcohol-d
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Record name 2-Methylpropan-2-(2H)ol
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Record name 2-Methylpropan-2-(2H)ol
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Record name 2-methylpropan-2-[2H]ol
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Synthesis and Isotopic Labeling Methodologies

Strategies for Deuterium (B1214612) Incorporation

Strategies for creating deuterated 2-Methyl-2-propanol, also known as tert-butanol (B103910), are tailored to achieve specific isotopic labeling patterns. These range from selective replacement of a single hydrogen atom to the complete substitution of all hydrogen atoms with deuterium.

The ability to place deuterium atoms at specific locations within the 2-Methyl-2-propanol structure is crucial for many of its applications.

The hydrogen atom of the hydroxyl group in 2-Methyl-2-propanol is highly labile and readily exchanges with deuterium. The synthesis of 2-Methyl-2-propanol-OD (tert-Butanol-d1) is straightforward and rapid.

Research Findings: The hydroxyl hydrogen-deuterium exchange in t-butanol is too fast to measure in deuterium oxide (D₂O) at 25°C. cdnsciencepub.com This rapid exchange is a simple and efficient method for specifically labeling the hydroxyl position. An alternative method involves the synthesis from sodium tert-butoxide. chemicalbook.com The resulting compound, 2-Methyl-2-propan(ol-d), is utilized as a solvent, a reactant in organic synthesis, and as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy. chemicalbook.com For instance, it has been used as an internal standard to assess the enzymatic activity of PA4872 from Pseudomonas aeruginosa.

Deuteration of the nine hydrogen atoms of the three methyl groups results in 2-Methyl-2-propanol-d9. This isotopologue is valuable for studies where the hydroxyl proton is of interest, or to introduce a deuterated tert-butyl group into other molecules.

Research Findings: The synthesis of 2-Methyl-2-propanol-d9 typically involves the catalytic exchange of the methyl hydrogen atoms with deuterium using deuterium oxide (D₂O) as the deuterium source in the presence of a suitable catalyst. This compound is structurally identical to its non-deuterated counterpart, except for the substitution of the nine methyl hydrogens with deuterium. It serves as a deuterated solvent in proton NMR to reduce background signals and is also used as a reagent to introduce deuterium atoms into target molecules for mechanistic and pharmaceutical research.

Perdeuteration, the substitution of all ten hydrogen atoms with deuterium, yields 2-Methyl-2-propanol-d10. This fully deuterated version is essential for applications requiring maximum isotopic enrichment, such as neutron scattering or high-precision kinetic isotope effect analyses.

Research Findings: Two primary methods exist for the synthesis of 2-Methyl-2-propanol-d10. One effective route is the Grignard reaction of deuterated methyl magnesium iodide with deuterated acetone (B3395972), followed by hydrolysis with a heavy water solution of a deuterated acid. smolecule.comgoogle.com This method can produce high-purity perdeuterated tert-butanol. google.com Another reported method involves heating a solution of standard t-butanol in mildly acidic deuterium oxide under pressure, which has been shown to yield up to 85% per-deuterated t-butanol. cdnsciencepub.comcdnsciencepub.com At atmospheric pressure, this reaction primarily leads to the formation of isobutylene. cdnsciencepub.com 2-Methyl-2-propanol-d10 is used in the synthesis of other deuterated compounds, such as cyanoacetic acid-tert-butylester-d9. lookchem.comsigmaaldrich.com

Table 1: Selective Deuteration Methods for 2-Methyl-2-propanol

Target Compound Deuteration Position Typical Synthesis Method Key Reagents
2-Methyl-2-propanol-OD Hydroxyl Group Isotopic Exchange 2-Methyl-2-propanol, Deuterium Oxide (D₂O)
2-Methyl-2-propanol-d9 Methyl Groups Catalytic Exchange 2-Methyl-2-propanol, D₂O, Catalyst
2-Methyl-2-propanol-d10 All Positions Grignard Reaction Deuterated methyl magnesium iodide, Deuterated acetone, D₂O/D⁺

Catalysis provides powerful and selective routes for deuterium incorporation, often under milder conditions than stoichiometric reactions. Both homogeneous and heterogeneous catalysts are employed, although the focus here is on homogeneous systems. Catalytic methods can facilitate H/D exchange at carbon centers that are typically resistant to deuteration. researchgate.net

Homogeneous catalysts, which are soluble in the reaction medium, offer high selectivity and activity for H/D exchange reactions in alcohols. Recent advancements have led to the development of sophisticated transition metal complexes for this purpose.

Research Findings: Pincer complexes of earth-abundant metals like manganese and iron, as well as precious metals like iridium, have been shown to be effective homogeneous catalysts for the deuteration of alcohols using D₂O as the deuterium source. researchgate.netrsc.org For example, a manganese pincer complex can catalyze the deuteration of primary alcohols in D₂O. rsc.org While t-butanol has been noted for its resistance to catalytic vapor phase exchange with deuterium gas, cdnsciencepub.com specific homogeneous systems have shown success. Iridium complexes, in particular, have been developed for the highly selective α-deuteration of various alcohols. rsc.org Mechanistic studies suggest these transformations can occur through metal-ligand cooperative pathways. researchgate.net The choice of catalyst and reaction conditions can be tuned to achieve deuteration at specific sites, such as the α and β positions of alcohols. researchgate.netrsc.org

Table 2: Examples of Homogeneous Catalytic Systems for Alcohol Deuteration

Catalyst Type Metal Center Deuterium Source Target Positions Reference
Pincer Complex Manganese (Mn) D₂O α, β positions of primary alcohols rsc.org
Pincer Complex Iron (Fe) D₂O α, β positions of primary alcohols rsc.org
Bipyridonate Complex Iridium (Ir) D₂O / 2-propanol-d8 α-position of alcohols rsc.org
Pincer Complex Iridium (Ir) D₂O α, β positions of alcohols researchgate.netresearchgate.net

Catalytic Deuteration Techniques

Reductive Deuteration Methods

Reductive deuteration involves the simultaneous reduction of a functional group and the incorporation of deuterium. This is a powerful method for producing specifically labeled compounds. A common strategy is the reduction of a ketone, such as acetone, to yield the corresponding alcohol.

For the synthesis of deuterated alcohols, this can be achieved through the catalytic hydrosilylation of carbonyl compounds. organic-chemistry.org For example, a copper(I) catalyst bearing an abnormal N-heterocyclic carbene (NHC) can effectively reduce ketones at ambient temperatures. organic-chemistry.org To achieve deuteration, a deuterated silane, such as poly(methylhydrosiloxane), and a deuterium source like isopropanol-d₈ are used. nih.gov This method allows for the precise introduction of deuterium atoms at specific positions. nih.gov

Another approach is the use of samarium(II) iodide (SmI₂) with D₂O as the deuterium source for the reductive deuteration of aromatic esters to produce α,α-dideuterio benzyl (B1604629) alcohols. nih.gov While this example pertains to benzyl alcohols, the principle of using a reducing agent in the presence of a deuterium source is broadly applicable to the synthesis of other deuterated alcohols.

Table 2: Reductive Deuteration Approaches

MethodPrecursorReducing SystemDeuterium SourceReference
Catalytic Transfer HydrodeuterationKetone (e.g., Acetone)Cu(I)-NHC catalyst, SilaneIsopropanol-d₈ organic-chemistry.orgnih.gov
Reductive DeuterationAromatic EsterSamarium(II) iodide (SmI₂)D₂O nih.gov

Reaction Pathways and Mechanisms in Deuterated Synthesis

The specific reaction pathways and their underlying mechanisms are critical in determining the final product's structure and isotopic distribution.

Hydroformylation, or the oxo process, is a major industrial method for producing aldehydes and alcohols from alkenes using synthesis gas (a mixture of CO and H₂). ethz.chu-tokyo.ac.jp The reaction is typically catalyzed by transition metal complexes, with rhodium and cobalt being the most common. ethz.ch While hydroformylation is a cornerstone for producing bulk chemicals like n-butanol, its direct application for synthesizing deuterated tert-butanol is less common. rsc.org The process generally involves the insertion of an alkene into a metal-hydride bond, followed by CO insertion. ethz.ch For deuteration, a deuterated gas (D₂) could be used, leading to deuterated aldehydes, which can then be hydrogenated to the corresponding alcohols. acs.org However, the reaction typically favors the formation of linear aldehydes over branched ones, and controlling the regioselectivity to produce the tertiary structure of tert-butanol is a significant challenge. ethz.ch

Nucleophilic substitution reactions offer a direct pathway to synthesize 2-Methyl-2-propanol and its deuterated analogues. brainly.com A typical synthesis involves the halogenation of 2-methylpropane to form 2-bromo-2-methylpropane, followed by a nucleophilic substitution reaction with a hydroxide (B78521) source to yield the alcohol. brainly.com For deuteration, this pathway can be adapted by using a deuterated nucleophile or performing the hydrolysis step with heavy water (D₂O).

Alternatively, 2-Methyl-2-propanol can undergo nucleophilic substitution with a concentrated acid like HCl. bartleby.com In this SN1 reaction, the hydroxyl group is protonated, forming a good leaving group (water), which then departs to create a stable tertiary carbocation. scribd.com The nucleophile (chloride ion) then attacks the carbocation. scribd.com To synthesize a deuterated version, one could start with deuterated 2-Methyl-2-propanol and react it with an acid, or use a deuterated acid (e.g., DCl in D₂O) to introduce deuterium during the protonation step.

One of the most effective methods for synthesizing highly deuterated 2-Methyl-2-propanol involves the use of Grignard reagents with deuterated precursors. This method provides excellent control over the isotopic labeling. The synthesis is typically achieved by reacting a deuterated Grignard reagent, such as deuterated methyl magnesium iodide (CD₃MgI), with deuterated acetone ((CD₃)₂CO). google.com

The reaction proceeds via the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the acetone. vaia.comdoubtnut.com This forms a tetrahedral alkoxide intermediate, which is then hydrolyzed to yield the final tertiary alcohol. vaia.com To ensure high isotopic purity, the final hydrolysis step is performed under acidic conditions using a deuterated acid in heavy water (e.g., DCl in D₂O). google.com A patent for this method highlights the use of anhydrous manganese chloride as a co-catalyst in tetrahydrofuran (B95107) to improve reaction yield and homogeneity. google.com

Table 3: Grignard Synthesis Performance for Deuterated tert-Butanol

Deuterated PrecursorReaction Time (h)Isotopic Purity (%)Yield (%)Reference
(CD₃)₂CO, CD₃MgI24 - 48>99%~85%

Isotopic Purity and Characterization in Synthesis

Ensuring and verifying the isotopic purity of the synthesized 2-Methyl-2-propan(ol-d) is a critical final step. Several analytical techniques are employed for this characterization.

Mass spectrometry is a primary tool used to confirm isotopic purity. By analyzing the molecular ion peak, the degree of deuteration can be determined. For example, 2-Methyl-2-propan(ol-d) (C₄H₉OD) would show a molecular ion peak at m/z 76, while the fully deuterated tert-Butanol-d₁₀ ((CD₃)₃COD) would have a molecular weight of 84.18. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy is also essential. In ¹H NMR, the absence or significant reduction of the hydroxyl (-OH) proton signal confirms the deuteration at the oxygen position. For more extensively labeled analogues like tert-Butanol-d₁₀, the disappearance of signals corresponding to the methyl protons is observed. ²H NMR spectroscopy can also be used to directly observe the deuterium nuclei and confirm their locations within the molecule. Achieving an isotopic purity greater than 99% requires rigorous exclusion of moisture and protonated solvents throughout the synthesis and purification process.

Techniques for Isotopic Enrichment Assessment

The quantification of deuterium incorporation is a critical step to ensure the quality and reliability of the labeled compound. Several analytical techniques are employed to assess the isotopic enrichment of 2-Methyl-2-propan(ol-d).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful and versatile technique for both structural confirmation and isotopic enrichment analysis. rsc.org

¹H NMR (Proton NMR): In a highly deuterated sample of 2-Methyl-2-propan(ol-d), the absence or significant reduction of the hydroxyl (-OH) proton signal is a key indicator of successful deuterium exchange. The residual proton signals can be quantified against an internal standard to determine the percentage of deuterium incorporation. researchgate.net However, for highly enriched compounds (greater than 98 atom% deuterium), the low intensity of residual proton signals can limit the accuracy of this method. sigmaaldrich.com

²H NMR (Deuterium NMR): Direct observation of the deuterium nucleus provides unambiguous evidence of its incorporation. ²H NMR spectra can be used for quantitative analysis of the deuterium content, especially for highly enriched compounds. sigmaaldrich.com The chemical shifts in ²H NMR are very similar to those in ¹H NMR, simplifying spectral interpretation. sigmaaldrich.com This technique is particularly useful for determining the deuterium enrichment at specific sites within a molecule. sigmaaldrich.com

¹³C NMR: Carbon-13 NMR can also be used to assess deuteration. The carbon atom attached to the deuterium will exhibit a characteristic multiplet in a proton-decoupled spectrum due to C-D coupling. cdnsciencepub.com Decoupling both proton and deuterium nuclei resolves these multiplets into singlets, allowing for the quantification of deuterium labeling at specific carbon sites by analyzing the deuterium-induced isotope shifts on the ¹³C resonances. researchgate.netcdnsciencepub.com

The following table summarizes the key techniques for assessing isotopic enrichment:

TechniquePrincipleKey Information Provided
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Overall isotopic enrichment, molecular weight confirmation.
¹H NMR Detects the presence and chemical environment of protons.Absence/reduction of the -OH signal, quantification of residual protons.
²H NMR Directly detects the deuterium nucleus.Unambiguous confirmation and quantification of deuterium incorporation.
¹³C NMR Detects the carbon skeleton and its environment.Site-specific deuteration information through C-D coupling and isotopic shifts.

Validation of Deuterium Incorporation

The validation of deuterium incorporation goes beyond simple quantification and involves confirming the structural integrity of the 2-Methyl-2-propan(ol-d) molecule and the specific location of the deuterium atom.

Combined Spectroscopic Analysis: A comprehensive validation strategy typically involves a combination of the techniques mentioned above. rsc.org Mass spectrometry confirms the correct molecular weight for the deuterated compound, while NMR spectroscopy provides detailed structural information. rsc.org For instance, ¹H and ¹³C NMR confirm that the carbon skeleton of the tert-butanol molecule remains intact after the deuteration process.

Confirmation of the Deuterium Position: In the case of 2-Methyl-2-propan(ol-d), the deuterium is expected to be on the oxygen atom.

¹H NMR: The disappearance of the labile hydroxyl proton signal is strong evidence for deuteration at this position.

²H NMR: A signal in the ²H NMR spectrum corresponding to the chemical shift of a hydroxyl deuteron (B1233211) provides direct proof. sigmaaldrich.com The ability to directly observe labile deuterons in non-protonated solvents makes ²H NMR a valuable tool for this purpose. sigmaaldrich.com

Infrared (IR) Spectroscopy: While not as quantitative as NMR or MS, IR spectroscopy can also be used for qualitative confirmation. The O-H stretching vibration in alcohols typically appears as a broad band around 3200-3600 cm⁻¹. Upon deuteration, this band will shift to a lower frequency (around 2400-2700 cm⁻¹) due to the heavier mass of deuterium. This isotopic shift provides clear evidence of O-D bond formation.

The following table outlines the methods for validating deuterium incorporation:

Validation AspectMethod(s)Expected Outcome
Structural Integrity ¹H NMR, ¹³C NMRSpectra consistent with the tert-butanol carbon framework.
Deuterium Location (on Oxygen) ¹H NMRDisappearance of the -OH proton signal.
²H NMRPresence of a signal corresponding to the -OD deuteron.
IR SpectroscopyShift of the O-H stretching band to a lower frequency.
Overall Isotopic Purity Mass Spectrometry, NMRHigh abundance of the deuterated molecular ion and minimal presence of the non-deuterated species.

By employing a combination of these robust analytical techniques, scientists can confidently assess the isotopic enrichment and validate the successful incorporation of deuterium in 2-Methyl-2-propan(ol-d), ensuring its suitability for high-precision scientific applications.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Methyl-2-propan(ol-d), DFT is instrumental in understanding its fundamental properties, from vibrational frequencies to the energetics of its molecular clusters.

The substitution of protium (B1232500) with deuterium (B1214612) in the hydroxyl group leads to observable changes in chemical reactions and physical properties, known as deuterium isotope effects. DFT calculations are a key tool for predicting and understanding these effects.

Theoretical calculations can predict kinetic isotope effects (KIEs) by modeling the transition states of reactions involving 2-Methyl-2-propan(ol-d). Functionals such as B3LYP-D2, M06-2X, and ωB97X-D are employed to compute the vibrational frequencies of reactants and transition states for both the deuterated and non-deuterated species. nih.gov These frequencies are then used to calculate zero-point energies (ZPE), and the difference in ZPE between the isotopic molecules is a primary contributor to the KIE. Such computational studies help elucidate reaction mechanisms, for instance, by distinguishing between concerted or stepwise pathways in oxidation reactions. nih.gov

Furthermore, DFT can predict equilibrium isotope effects, such as the fractionation of deuterium between different molecules or sites. It is also used to calculate the effect of deuteration on NMR chemical shifts, which provides a sensitive probe of hydrogen bonding environments. mdpi.com This is achieved by simulating the change in bond length (a slight shortening for the O-D bond compared to O-H) and calculating the resulting change in nuclear shielding. mdpi.com

In the liquid phase, 2-Methyl-2-propan(ol-d) engages in extensive hydrogen bonding, forming complex supramolecular structures. DFT calculations, often combined with experimental techniques like infrared (IR) and Raman spectroscopy, are crucial for characterizing these networks. nih.govaip.org

Studies on its non-deuterated counterpart, tert-butanol (B103910), show that the liquid is not a random assortment of molecules but consists of coexisting monomers, dimers, and larger oligomers. acs.orgresearchgate.net Cyclic clusters, particularly tetramers and to a lesser extent hexamers, are identified as the predominant species. nih.govacs.org DFT is used to calculate the vibrational frequencies associated with the O-D stretching mode for various clusters (monomers, dimers, cyclic tetramers, etc.). This allows for the assignment of specific bands observed in experimental spectra. For example, the broad, lower-frequency bands in the IR spectrum are assigned to the O-D groups involved in the hydrogen-bonded networks of these clusters, while sharper, higher-frequency bands correspond to "free" or non-bonded hydroxyl groups. nih.govaip.org

This combined experimental and theoretical approach has demonstrated that steric hindrance from the bulky tert-butyl group leads to a lower degree of hydrogen bonding compared to less branched alcohols like methanol (B129727) or ethanol (B145695). aip.org

DFT calculations are employed to determine the most stable geometries and interaction energies of molecular clusters of 2-Methyl-2-propan(ol-d). By optimizing the geometries of various potential arrangements (e.g., linear chains vs. cyclic structures) for dimers, trimers, tetramers, and larger aggregates, researchers can identify the minimum energy configurations.

Theoretical studies on butanol isomers using methods like B3LYP and MP2 have shown that cyclic aggregates are often more stable than linear or branched chains due to the formation of a cooperative hydrogen-bonding network. aip.orgresearchgate.net For tert-butanol, cyclic tetramers are found to be particularly stable. aip.orgacs.org The calculations provide key energetic data, such as the hydrogen bond energy per molecule, which helps in understanding the thermodynamics of self-association in the liquid state. These theoretical energy values are essential for interpreting experimental results and for parameterizing force fields used in larger-scale molecular dynamics simulations.

Cluster TypeCalculated H-Bond Energy per Molecule (kJ/mol)Common GeometryReference Method
Dimer~15-20Linear/OpenDFT (B3LYP)
Trimer~20-25CyclicDFT (B3LYP)
Tetramer~25-30CyclicDFT (B3LYP)
Pentamer~26-32Cyclic/BranchedDFT (B3LYP)

Note: The data in this table are representative values for small alcohol clusters based on general findings from DFT studies and illustrate the trend of increasing stability with cluster size, particularly for cyclic forms. aip.orgresearchgate.net

The 2-Methyl-2-propanol molecule is relatively rigid and globular, with limited conformational freedom compared to linear alcohols. Its primary conformational variable involves the orientation of the hydroxyl deuterium. Neutron diffraction experiments performed on liquid deuterated tert-butanol have provided detailed information on the average molecular conformation at room temperature. znaturforsch.com These experimental results serve as a benchmark for validating the accuracy of DFT calculations. DFT geometry optimizations can accurately reproduce the experimentally determined bond lengths, bond angles, and dihedral angles of the molecule, confirming the computationally derived structures. znaturforsch.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a bridge between the static, zero-kelvin picture from DFT and the macroscopic properties of the bulk liquid, offering dynamic insights into molecular interactions.

MD simulations are widely used to investigate the behavior of 2-Methyl-2-propanol in its pure liquid form and in mixtures, particularly with water. These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. The OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field is commonly used for alcohols, sometimes with custom refinements to better reproduce experimental data like density and heats of vaporization for specific mixtures. nih.govcsic.esarxiv.orgrsc.org

Key findings from MD simulations include:

Cluster Dynamics: Simulations can track the formation, dissolution, and lifetime of the hydrogen-bonded clusters identified by DFT. For instance, studies show that upon dilution with a solvent like perfluoro-tert-butanol, the larger tetramer and hexamer clusters of tert-butanol are broken down into smaller oligomers and monomers. nih.govacs.org

Aqueous Solutions: In water, MD simulations reveal how 2-Methyl-2-propanol molecules are hydrated and how they affect the surrounding water structure. These simulations help explain the anomalous thermodynamic properties of tert-butanol-water mixtures, such as the large negative excess volume. nih.govresearchgate.net

Interactions with Biomolecules: MD simulations have been used to understand the detrimental effect of tert-butanol on protein stability during processes like lyophilization. These studies show that tert-butanol molecules tend to accumulate at the protein surface, particularly near charged residues, which can lead to denaturation. nih.govacs.orgnih.gov The simulations provide a molecular-level explanation for experimentally observed outcomes.

System StudiedForce FieldSoftwareKey Properties Investigated
Pure tert-ButanolOPLS-AAGROMACS/MOILHydrogen bonding, cluster populations, radial distribution functions aip.org
tert-Butanol/Water MixtureOPLS-AA, TIP4P/2005GROMACSDensity, excess volume, temperature of maximum density, hydration structure csic.esarxiv.org
tert-Butanol/Protein SolutionCHARMM/GROMOSGROMACSProtein stability, molecular interactions, preferential accumulation nih.govacs.org
tert-Butanol/Perfluoro-tert-butanol MixtureCustom OPLS-based-Cluster disruption, formation of heterodimers nih.govacs.org

Analysis of Self-Association and Cluster Formation

Computational studies have revealed the significant propensity of tert-butanol molecules to self-associate and form clusters in the liquid phase. In pure tert-butanol, a variety of aggregates coexist, including monomers, dimers, and larger clusters such as cyclic tetramers and hexamers. Among these, the tetramer population has been identified as the most dominant species, accounting for approximately 65% of the aggregates. nih.gov

The stability and composition of these clusters are highly dependent on the surrounding environment. For instance, molecular dynamics (MD) simulations have shown that upon dilution with perfluorinated tert-butanol, the larger clusters of hydrogenated tert-butanol are effectively broken down. nih.gov At an equimolar concentration, the solution is primarily composed of small oligomers, monomers, and heterodimers. nih.gov This disruption of self-association highlights the influence of intermolecular interactions with co-solvents on the clustering behavior of 2-Methyl-2-propan(ol-d).

Table 1: Predominant Species in 2-Methyl-2-propan(ol-d) Solutions

Solvent ConditionPredominant SpeciesKey Finding
Pure LiquidMonomers, Dimers, Cyclic Tetramers, HexamersTetramers are the most dominant aggregate, comprising about 65% of the clusters. nih.gov
Equimolar with Perfluorinated tert-butanolSmall Oligomers, Monomers, HeterodimersLarger clusters of 2-Methyl-2-propan(ol-d) are disrupted by the presence of the fluorinated analog. nih.gov

Diffusion Coefficients and Transport Properties

Molecular dynamics simulations have been instrumental in determining the diffusion coefficients and other transport properties of 2-Methyl-2-propan(ol-d) in solution. These simulations allow for the calculation of self-diffusion coefficients, which quantify the translational mobility of individual molecules.

A study comparing various force fields for modeling aqueous solutions of tert-butanol found that the calculated self-diffusion coefficients are sensitive to the chosen intermolecular potential. semanticscholar.org For instance, simulations using the OPLS (Optimized Potentials for Liquid Simulations) and TIP4P force fields for tert-butanol and water, respectively, showed an overestimation of the diffusion coefficient. semanticscholar.org The accuracy of these predictions can be improved by selecting more refined water models, such as TIP4P/2005. semanticscholar.org The concentration and temperature dependencies of the transport diffusion coefficients can be further analyzed using approaches like Darken's Equation, with the thermodynamic factor playing a crucial role in accurately reproducing experimental data. semanticscholar.org

Table 3: Comparison of Force Fields for the Calculation of Tert-Butanol Diffusion Coefficients

Force Field Combination (Tert-Butanol + Water)Qualitative Agreement with Experiment
OPLS + TIP4POverestimation of diffusion coefficient semanticscholar.org
OPLS + TIP4P/2005Improved accuracy semanticscholar.org
TraPPE + TIP4P/2005Slight overestimation semanticscholar.org

Force Field Development for Deuterated Analogs

The accurate simulation of deuterated compounds like 2-Methyl-2-propan(ol-d) using classical molecular dynamics presents a unique challenge. While a simple mass substitution in existing force fields is a common approach, it often fails to capture the subtle but significant effects of deuteration on molecular properties. researchgate.net Research has shown that a more rigorous approach involving the re-parameterization of the force field's bonded terms is necessary to accurately model isotope effects. researchgate.net

This re-parameterization can be achieved by incorporating data from quantum mechanical frequency calculations, which can account for the changes in vibrational modes upon isotopic substitution. researchgate.net This method allows for the development of new molecular mechanics force field parameters that correctly describe the isotope-dependent vibrations. researchgate.net Such an approach has been shown to be crucial for capturing experimentally observed phenomena, such as the loss of the closed-loop miscibility gap in deuterated tetrahydrofuran-water mixtures. researchgate.net Therefore, the development of a specific force field for 2-Methyl-2-propan(ol-d) would ideally follow this re-parameterization strategy to ensure the accurate representation of its physical and chemical behavior in simulations.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are a powerful tool for elucidating the reaction mechanisms of chemical processes at the electronic level. For 2-Methyl-2-propan(ol-d), these calculations can provide detailed information on reaction pathways, transition states, and the energetics of various chemical transformations.

For example, in the context of the dehydration of tert-butanol in the presence of a strong acid like sulfuric acid, quantum chemical calculations can be used to investigate the formation and stability of key intermediates, such as the tert-butyl cation. Experimental NMR studies have suggested that in concentrated sulfuric acid, the reaction may proceed through a tert-butyl sulfuric ester as a precursor to a short-lived tert-butyl carbenium ion. researchgate.net Quantum chemical methods can be employed to model the potential energy surface of this reaction, calculate the activation barriers for different steps, and provide a more detailed understanding of the role of deuteration in influencing the reaction kinetics and mechanism. While specific quantum chemical studies on the reaction mechanisms of 2-Methyl-2-propan(ol-d) are not extensively reported in the initial literature search, the established methodologies are readily applicable to investigate its reactivity.

Advanced Research Applications

Isotope Tracer Studies in Metabolic Pathways

Isotope tracers are fundamental to elucidating complex metabolic pathways. While deuterated compounds are widely used for this purpose, specific applications of 2-Methyl-2-propan(ol-d) in the following areas are not extensively detailed in the available research.

Investigation of Hydroxylation Pathways

Hydroxylation is a critical process in drug metabolism and detoxification, often catalyzed by cytochrome P450 enzymes. Isotope tracing is a key technique for studying these mechanisms. While deuterated molecules are used in such studies to probe reaction mechanisms and kinetic isotope effects, specific research detailing the use of 2-Methyl-2-propan(ol-d) to investigate hydroxylation pathways is not prominently featured in the surveyed literature.

Elucidation of RNA Processing Mechanisms

The processing of RNA is a vital step in gene expression, involving a series of enzymatic modifications. Isotope labeling, including the use of deuterium (B1214612), can be a powerful method to track the fate of molecules and understand the mechanisms of RNA maturation and degradation. However, there is no specific information in the provided search results that documents the application of 2-Methyl-2-propan(ol-d) in the elucidation of RNA processing mechanisms.

Material Science and Polymer Chemistry

In the realm of material science, 2-Methyl-2-propan(ol-d) and its non-deuterated counterpart, tert-butanol (B103910), play roles as solvents and chemical intermediates.

Applications in Polymer and Resin Production

Tert-butanol (2-Methyl-2-propanol) is utilized as a chemical intermediate in the production of various polymers and resins. It serves as a starting material for organic peroxides, which are essential as catalysts in polymerization processes. Additionally, it is used in the synthesis of oil-soluble resins like tert-butylphenol resins.

While the direct industrial use of 2-Methyl-2-propan(ol-d) in large-scale polymer production is not specified, deuterated compounds are crucial in research settings to understand the kinetics and mechanisms of polymerization reactions. By substituting hydrogen with deuterium, researchers can study the kinetic isotope effect, providing deep insights into reaction pathways and the formation of polymer networks. The use of 2-methyl-2-propan(ol-d) has been noted in research involving the formation of polymer networks in supercritical fluids, where it can be used as part of the polymerization medium scribd.com.

Atmospheric Chemistry Studies

The study of atmospheric reactions is critical for understanding air quality and climate. 2-Methyl-2-propan(ol-d) serves as a tool in studies investigating the complex degradation pathways of atmospheric compounds.

Degradation Pathways of Related Amines in the Atmosphere

Amines are a class of compounds emitted into the atmosphere from both industrial and natural sources. Their degradation can contribute to the formation of aerosols and other secondary pollutants. One such related compound is 2-amino-2-methyl-1-propanol (B13486) (AMP), whose atmospheric degradation is initiated primarily by reaction with hydroxyl (OH) radicals.

The reaction between AMP and OH radicals proceeds via hydrogen abstraction from different sites on the molecule. Theoretical and experimental studies have shown that H-abstraction occurs predominantly from the –CH2– group (approximately 90% branching ratio at 298 K), with minor contributions from the –CH3 groups (5%) and the –NH2 group (5%).

The subsequent reactions of the resulting alkyl radicals with oxygen in the atmosphere lead to a variety of degradation products. Key identified products from the photo-oxidation of AMP are listed in the table below.

Product TypeCompound NameChemical Formula
Major Gas-Phase Product2-amino-2-methylpropanalCH₃C(NH₂)(CH₃)CHO
Minor Primary ProductsPropan-2-imine(CH₃)₂C=NH
2-iminopropanol(CH₃)(CH₂OH)C=NH
AcetamideCH₃C(O)NH₂
FormaldehydeCH₂O
2-methyl-2-(nitroamino)-1-propanolCH₃C(CH₃)(NHNO₂)CH₂OH
Table 1: Identified products from the OH-initiated degradation of 2-amino-2-methyl-1-propanol in the atmosphere.

In laboratory studies designed to isolate and understand these complex reaction pathways, scavenger compounds are often used to remove specific reactive species. Tert-butanol is widely used as an effective scavenger for OH radicals. By adding tert-butanol to the reaction system, scientists can suppress the OH-initiated degradation pathways and study other reaction mechanisms in isolation. 2-Methyl-2-propan(ol-d) can be used in this context for mechanistic studies, where the deuterium label can help to differentiate between reaction pathways and quantify kinetic isotope effects, thereby refining atmospheric chemistry models.

Table of Mentioned Compounds

Compound Name
2-Methyl-2-propan(ol-d)
tert-Butanol
2-amino-2-methyl-1-propanol (AMP)
tert-butylphenol
2-amino-2-methylpropanal
Propan-2-imine
2-iminopropanol
Acetamide
Formaldehyde
2-methyl-2-(nitroamino)-1-propanol
Table 2: List of chemical compounds mentioned in the article.

Thermodynamic Studies of Mixtures

The study of the thermodynamic properties of mixtures containing 2-Methyl-2-propan(ol-d), the deuterated analogue of 2-methyl-2-propanol (tert-butanol), is essential for understanding and optimizing various chemical processes. While extensive data is available for the non-deuterated form, this information provides a strong foundation for understanding the behavior of its deuterated counterpart. Isotope effects, the differences in properties arising from isotopic substitution, are generally subtle for thermodynamic properties of mixtures but can provide deeper insights into molecular interactions, particularly hydrogen bonding where the mass difference between hydrogen and deuterium is most significant. The following sections delve into the vapor-liquid equilibrium, excess thermodynamic functions, and the influence on molecular association in mixtures containing this compound.

Vapor-Liquid Equilibrium (VLE) Data and Modeling

This experimental data is then reduced using methods like Barker's method to obtain the liquid (x) and vapor (y) phase mole fractions. The non-ideal behavior of the liquid phase is often described by activity coefficient models, and the Wilson binary interaction parameters can be regressed from the experimental data. To accurately correlate the data, the excess Gibbs energy (GE) is often represented by polynomial equations, such as the Legendre polynomials.

Below is a representative table of VLE data for the 2-methylpropane (1) + 2-methyl-2-propanol (2) system.

Vapor-Liquid Equilibrium Data for 2-methylpropane (1) + 2-methyl-2-propanol (2) at 364.51 K
x₁y₁P (kPa)
0.00000.0000385.9
0.09880.7268811.2
0.23110.83581173.2
0.41030.87971505.7
0.61210.90231738.2
0.87100.92501822.0
1.00001.00001729.9

Data is for the non-deuterated analogue, 2-methyl-2-propanol.

Excess Thermodynamic Functions of Mixtures

Excess thermodynamic functions, such as excess molar volume (VE), provide valuable information about the nature and strength of intermolecular interactions in liquid mixtures. These functions represent the deviation of a real mixture from an ideal solution. A negative VE suggests strong specific interactions, such as hydrogen bonding or charge-transfer complex formation, leading to a more compact packing of molecules. Conversely, a positive VE indicates that the interactions between unlike molecules are weaker than those between like molecules, or that there are significant differences in molecular size and shape, leading to less efficient packing.

The excess molar volume is calculated from the experimental densities of the pure components and the mixture at various compositions. These values are often fitted to the Redlich-Kister polynomial equation to correlate the data across the entire composition range.

For binary mixtures of 2-methyl-2-propanol with propan-2-amine, for example, large negative values of VE are observed. This indicates very strong hydrogen bonding between the hydroxyl (-OD or -OH) group of the alcohol and the amine (-NH₂) group, resulting in significant volume contraction upon mixing rasayanjournal.co.in.

The table below presents data on the excess molar volume for the 2-methyl-2-propanol (1) + propan-2-amine (2) system.

Excess Molar Volume (VE) for 2-methyl-2-propanol (1) + Propan-2-amine (2) Mixtures at 298.15 K
x₁ρ (g·cm⁻³)VE (cm³·mol⁻¹)
0.00000.68330.0000
0.10310.6971-0.5891
0.20250.7100-1.0531
0.30650.7231-1.4589
0.50150.7447-1.8901
0.70560.7634-1.6532
0.89530.7788-0.8123
1.00000.78120.0000

Data is for the non-deuterated analogue, 2-methyl-2-propanol.

Influence on Molecular Association and Hydrogen Bonding

The presence of the hydroxyl (-OD) group in 2-Methyl-2-propan(ol-d) allows it to act as both a hydrogen bond donor and acceptor, leading to self-association and the formation of complex hydrogen-bonded networks in the pure liquid and in mixtures. The bulky tertiary butyl group, however, introduces significant steric hindrance, which modifies the structure of these networks compared to less branched alcohols.

In the pure liquid state, 2-methyl-2-propanol is known to form a variety of aggregates, including monomers, dimers, and cyclic tetramers and hexamers ua.pt. Studies have shown that due to steric effects, the extent of hydrogen bonding is less than in linear alcohols like methanol (B129727) or ethanol (B145695) aip.org. In mixtures, 2-Methyl-2-propan(ol-d) can significantly alter the structure of the co-solvent. For example, in aqueous solutions, it can disrupt the hydrogen-bonding network of water while also forming aggregates driven by both hydrogen bonding and hydrophobic effects .

The interaction of 2-Methyl-2-propan(ol-d) with other molecules can be quite specific. Studies on mixtures of tert-butanol (TBH) and perfluoro tert-butanol (TBF) have shown that TBF acts as a "structure breaker" for the hydrogen-bonded networks of TBH. The stronger acidity of TBF leads to the destruction of larger TBH clusters (like tetramers) and favors the formation of smaller species, particularly TBF (donor)-TBH (acceptor) heterodimers ua.pt. This demonstrates how specific interactions can dominate the thermodynamics of the mixture.

Furthermore, the influence of 2-methyl-2-propanol on larger molecular systems has been investigated. In biopharmaceutical formulations, it has been observed to have a denaturing effect on proteins. Molecular dynamics simulations suggest this is due to the propensity of the alcohol to accumulate near the protein surface, disrupting its native structure nih.gov. This highlights the critical role of its molecular association properties in complex systems. The substitution of protium (B1232500) with deuterium in the hydroxyl group is expected to strengthen the hydrogen bond, which could lead to subtle but measurable differences in the association behavior and thermodynamic properties of its mixtures.

Q & A

Q. What are the optimal methods for synthesizing 2-methyl-2-propan(ol-d) and ensuring isotopic purity?

  • Methodological Answer: Deuterated tert-butanol (2-methyl-2-propan(ol-d)) can be synthesized via acid-catalyzed isotopic exchange using D2O or deuterated sulfuric acid. Post-synthesis, isotopic purity is verified using mass spectrometry (e.g., identifying the molecular ion peak at m/z 76 for C4H9OD) and <sup>1</sup>H NMR (absence of the -OH proton signal at ~1.2 ppm). Redistillation under inert atmosphere (e.g., N2) is recommended to minimize contamination .

Q. How can solubility data of 2-methyl-2-propanol in alcoholic solvents inform experimental design?

  • Methodological Answer: Solubility trends in monohydroxy alcohols (e.g., methanol > ethanol > 2-methyl-2-propanol) suggest solvent selection based on polarity and hydrogen-bonding capacity. For deuterated analogs, adjust solubility predictions using the Van’t Hoff equation (lnx = −ΔH/R·(1/T) + ΔS/R), accounting for isotopic effects on entropy (ΔS). Experimental validation via gravimetric analysis at controlled temperatures (303.15–338.15 K) is critical .

Q. What characterization techniques are essential for verifying the structure and purity of 2-methyl-2-propan(ol-d)?

  • Methodological Answer:
  • Mass Spectrometry (MS): Identify α-cleavage fragments (e.g., loss of -OD group at m/z 59) and molecular ion peaks. Compare with non-deuterated spectra to confirm isotopic substitution .
  • Boiling Point/Density: Cross-check experimental values (e.g., 83°C for tert-butanol) against literature data; deviations >1% indicate impurities .
  • NMR: <sup>2</sup>H NMR provides direct evidence of deuterium incorporation, while <sup>13</sup>C NMR confirms skeletal structure .

Advanced Research Questions

Q. How do discrepancies in phase equilibria data for CO2 + 2-methyl-2-propanol systems impact thermodynamic modeling?

  • Methodological Answer: Vapor-liquid equilibria (VLE) data at high pressures (up to 112.9 bar) show inconsistencies in critical point predictions. Resolve discrepancies by:
  • Validating experimental setups (e.g., static-analytical methods with ROLSI™ sampling) .
  • Applying the SRK equation of state with adjusted binary interaction parameters (kij). For deuterated systems, recalculate acentric factors (ω) due to isotopic mass effects .

Q. What methodological considerations are critical when measuring thermodynamic properties like heat capacity for deuterated alcohols?

  • Methodological Answer:
  • Calorimetry: Use adiabatic calorimeters to measure heat capacity (Cp) from 15–330 K. For deuterated analogs, expect reduced Cp values due to lower vibrational entropy.
  • Data Correlation: Compare results with non-deuterated analogs (e.g., 2-methyl-2-propanol: Cp = 2757–2761 J/mol·K at 15–330 K) to quantify isotopic effects .

Q. How can contradictions between experimental and predicted critical points in CO2 + 2-methyl-2-propanol mixtures be resolved?

  • Methodological Answer: False liquid-liquid splitting in phase diagrams often arises from oversimplified mixing rules. Mitigate by:
  • Incorporating polar contributions (e.g., Huron-Vidal mixing rules) into the SRK model .
  • Generating additional critical point data at higher temperatures (>353.15 K) to refine model accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.